molecular formula C15H20N4O2 B4517990 N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No.: B4517990
M. Wt: 288.34 g/mol
InChI Key: HICNAYHVKUOHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is an organic compound that features a pyrimidine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base.

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with the dimethoxyphenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine: is similar to other pyrimidine derivatives such as:

Uniqueness

  • The unique combination of the pyrimidine ring and the dimethoxyphenyl group in this compound provides distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-20-13-4-3-11(7-14(13)21-2)5-6-17-8-12-9-18-15(16)19-10-12/h3-4,7,9-10,17H,5-6,8H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICNAYHVKUOHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=C(N=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.